molecular formula C18H15BrN4O2S B2489154 N-(4-bromophenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251704-20-7

N-(4-bromophenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2489154
CAS No.: 1251704-20-7
M. Wt: 431.31
InChI Key: GWRNWQZUQHHEIJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15BrN4O2S and its molecular weight is 431.31. The purity is usually 95%.
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Biological Activity

N-(4-bromophenyl)-2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bromophenyl group, a cyclopropyl moiety linked to an oxadiazole , and a thioacetamide structure. The presence of these functional groups contributes to its biological activity. The molecular formula is C16H17BrN4OSC_{16}H_{17}BrN_4OS, with a molecular weight of approximately 396.30 g/mol.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar oxadiazole derivatives. For instance, compounds containing oxadiazole rings have shown significant activity against various bacterial strains and fungi. In vitro assays revealed that derivatives with similar structural features exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), where IC50 values were reported in the low micromolar range .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, including enzymes or receptors involved in cell signaling pathways. Molecular docking studies suggest that the oxadiazole moiety may facilitate binding to targets related to cancer proliferation and microbial resistance .

Case Studies and Research Findings

  • Antimicrobial Study : A recent study synthesized several oxadiazole derivatives and tested their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to their electron-donating counterparts .
  • Anticancer Research : Another study focused on thiazole and oxadiazole derivatives reported that certain compounds exhibited promising anticancer activity against MCF7 cells, suggesting that modifications in the side chains significantly affect their potency .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The presence of the bromo group enhances the lipophilicity and biological activity.
  • The cyclopropyl group contributes to the overall stability of the compound.
  • The thioacetamide linkage is crucial for maintaining bioactivity, as it may participate in hydrogen bonding with target sites.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2S/c19-13-3-5-14(6-4-13)21-15(24)10-26-16-9-12(7-8-20-16)18-22-17(23-25-18)11-1-2-11/h3-9,11H,1-2,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRNWQZUQHHEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC(=NC=C3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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